molecular formula C24H18N2O2S B2959063 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1798673-95-6

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No. B2959063
M. Wt: 398.48
InChI Key: OFOBCFUFBUOVBR-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide, also known as TXM, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in cancer treatment.

Scientific Research Applications

Synthesis and Biological Evaluation

Thomas et al. (2016) discussed the synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones derived from pyridine carbohydrazides and pyridine carboxamides, indicating potential for developing CNS active agents with antidepressant and nootropic activities. These findings suggest that structurally similar compounds like N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide might also have applications in neuroscience research, particularly in the development of new treatments for CNS disorders (Thomas et al., 2016).

Material Science Applications

Guo et al. (2015) synthesized new polyamides containing xanthene units and methyl pendant groups, demonstrating their potential as materials with high thermal stability and optical transparency. This research underscores the utility of xanthene derivatives in material science, particularly in the development of high-performance polymeric materials (Guo et al., 2015).

Sheng et al. (2009) further explored the synthesis and properties of novel aromatic polyamides with xanthene cardo groups, highlighting their solubility, thermal stability, and mechanical properties. Such studies reveal the potential of xanthene-containing compounds in creating advanced materials for various technological applications (Sheng et al., 2009).

Molecular Interaction and Drug Design

Zhou et al. (2008) described the design and synthesis of a histone deacetylase inhibitor with a pyridin-3-ylmethyl benzamide moiety, highlighting the compound's potential in cancer treatment. This suggests that compounds with similar structural features might be explored for their therapeutic applications, particularly in oncology (Zhou et al., 2008).

properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c27-24(26-13-16-11-18(14-25-12-16)17-9-10-29-15-17)23-19-5-1-3-7-21(19)28-22-8-4-2-6-20(22)23/h1-12,14-15,23H,13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOBCFUFBUOVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC(=CN=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide

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